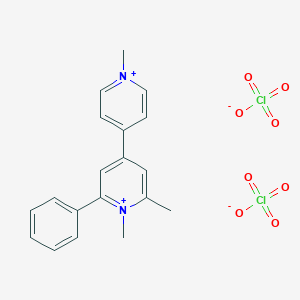
1,1',2-Trimethyl-6-phenyl-4,4'-bipyridin-1-ium diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The compound is characterized by its two pyridinium rings, which are connected by a phenyl group and substituted with methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate typically involves the Zincke reaction. This reaction involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include the use of a solvent such as acetonitrile and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or triethylamine.
Substitution Reagents: Such as halogenated compounds for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of radical cations or neutral quinoidal forms .
科学的研究の応用
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of electrochemistry-based drug delivery systems.
Industry: Utilized in the development of electrochromic devices and materials for data storage.
作用機序
The mechanism of action of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo reversible redox reactions. These reactions lead to changes in the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents . The compound’s electrochemical properties make it suitable for applications in electrochromic devices and molecular switches.
類似化合物との比較
Similar Compounds
4,4’-Bipyridinium: Known for its electrochemical properties and used in similar applications.
3,3’-Bipyridinium: Exhibits interesting conductivity properties in the solid state.
Extended Viologens: Compounds where two pyridinium residues are separated by increasing numbers of aromatic rings.
Uniqueness
1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific substitution pattern, which imparts distinct electrochemical properties. The presence of methyl and phenyl groups allows for fine-tuning of its electronic properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
116195-99-4 |
|---|---|
分子式 |
C19H20Cl2N2O8 |
分子量 |
475.3 g/mol |
IUPAC名 |
1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)-6-phenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C19H20N2.2ClHO4/c1-15-13-18(16-9-11-20(2)12-10-16)14-19(21(15)3)17-7-5-4-6-8-17;2*2-1(3,4)5/h4-14H,1-3H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
ZWMWXTDTSRXVAG-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=[N+](C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
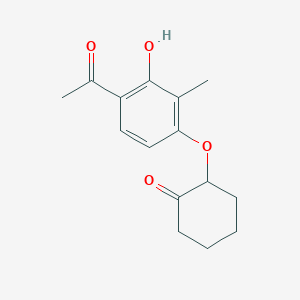

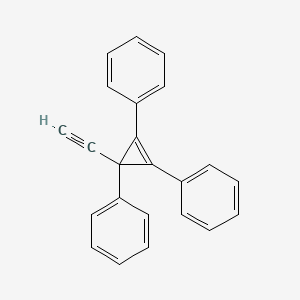
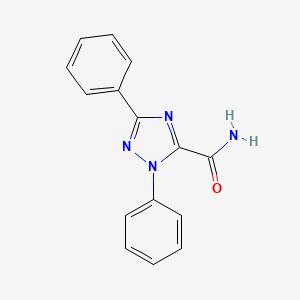
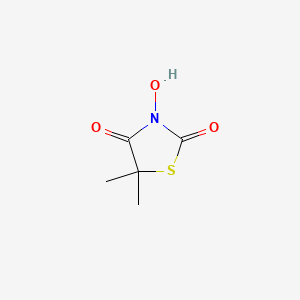
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
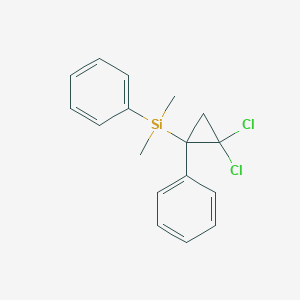
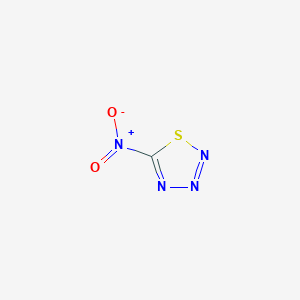
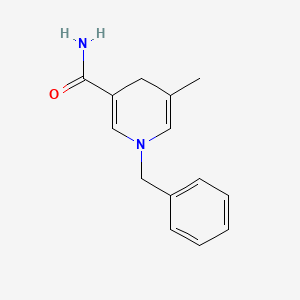
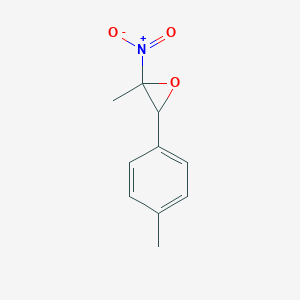
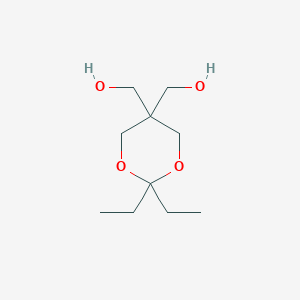
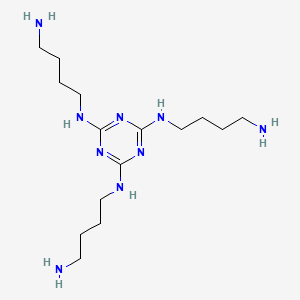
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
